molecular formula C17H14ClFN2O2S2 B2539353 2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide CAS No. 946375-81-1

2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide

Cat. No. B2539353
CAS RN: 946375-81-1
M. Wt: 396.88
InChI Key: ZATSRWCRWLHLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various studies to understand its mechanism of action, biochemical and physiological effects, and its potential applications.

Scientific Research Applications

Antitumor Activity

Sulfonamide derivatives have demonstrated promising antitumor activities. For instance, a study by Sławiński and Brzozowski (2006) synthesized novel sulfonamide derivatives and evaluated their in vitro antitumor activity. They found that certain compounds showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting the potential of these compounds in cancer treatment (Sławiński & Brzozowski, 2006).

Antimicrobial and Anti-HIV Activity

Sulfonamide derivatives have also been investigated for their antimicrobial and anti-HIV activities. Iqbal et al. (2006) prepared novel benzenesulfonamides with 1,3,4-oxadiazole moieties and screened them for antimicrobial and anti-HIV activities. The results showed that some of these compounds exhibit significant antimicrobial and potential anti-HIV properties, suggesting their usefulness in developing new therapeutic agents (Iqbal et al., 2006).

Antidiabetic Agents

Research by Faidallah et al. (2016) into fluorinated pyrazoles and benzenesulfonylurea and thiourea derivatives indicated that these compounds could serve as hypoglycemic agents. The study focused on the synthesis and preliminary biological screening of these compounds, revealing significant antidiabetic activity. This suggests the potential of sulfonamide derivatives in the development of new antidiabetic treatments (Faidallah et al., 2016).

Anticonvulsant Agents

Sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity. Farag et al. (2012) explored the synthesis of heterocyclic compounds containing a sulfonamide moiety, with some showing protection against picrotoxin-induced convulsions. This demonstrates the potential of these compounds as anticonvulsant agents (Farag et al., 2012).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase has been another area of study for sulfonamide derivatives. Gul et al. (2016) synthesized and evaluated pyrazoline derivatives for their inhibitory effects on carbonic anhydrase I and II. The study found that these compounds have potential as inhibitors, which could have implications for treating conditions like glaucoma and edema (Gul et al., 2016).

properties

IUPAC Name

2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2S2/c18-15-6-1-2-7-16(15)25(22,23)20-9-8-14-11-24-17(21-14)12-4-3-5-13(19)10-12/h1-7,10-11,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATSRWCRWLHLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.